4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile
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Overview
Description
4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an oxo group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the oxo and nitrile groups. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C10H7ClFNO |
---|---|
Molecular Weight |
211.62 g/mol |
IUPAC Name |
4-(4-chloro-3-fluorophenyl)-4-oxobutanenitrile |
InChI |
InChI=1S/C10H7ClFNO/c11-8-4-3-7(6-9(8)12)10(14)2-1-5-13/h3-4,6H,1-2H2 |
InChI Key |
URMOSUWENLVQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCC#N)F)Cl |
Origin of Product |
United States |
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